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Cat. No.: B1672327 Get Quote

Disclaimer: This document summarizes the publicly available preclinical data for Fedovapagon
(VA106483). Comprehensive preclinical data, including detailed pharmacokinetics, full dose-

response relationships, and safety toxicology, are not available in the public domain and are

likely held by the developing pharmaceutical companies. This guide, therefore, presents the

available information and provides representative experimental designs based on standard

pharmacological practices.

Introduction
Fedovapagon (also known as VA106483) is a selective and orally active non-peptidic agonist

of the vasopressin V2 receptor (V2R).[1] Developed initially by Vantia Ltd. and later by Ferring

B.V., Fedovapagon was investigated primarily for the treatment of nocturia, a condition

characterized by the need to wake at night to urinate.[2][3] The therapeutic rationale is based

on the V2 receptor's role in regulating water reabsorption in the kidneys. Activation of V2

receptors leads to an antidiuretic effect, reducing urine production.

Mechanism of Action
Fedovapagon selectively binds to and activates the vasopressin V2 receptor, a G-protein

coupled receptor (GPCR). The in vitro efficacy of Fedovapagon is demonstrated by its half-

maximal effective concentration (EC50) of 24 nM.[1] Upon activation, the V2 receptor couples

to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This

enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase

in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1672327?utm_src=pdf-interest
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.medchemexpress.com/fedovapagon.html
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://synapse.patsnap.com/drug/df89cc1a54f544bd9a8a032035b8234d
https://www.clinicaltrials.gov/study/NCT01656239
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.benchchem.com/product/b1672327?utm_src=pdf-body
https://www.medchemexpress.com/fedovapagon.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct

cells in the kidneys. This increases water permeability and reabsorption from the urine back

into the bloodstream, resulting in a concentrated, lower volume of urine.
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Caption: Fedovapagon's V2 Receptor Signaling Pathway.

Preclinical Pharmacodynamics
Publicly available data on the pharmacodynamics of Fedovapagon is limited but demonstrates

its antidiuretic effect in animal models. Studies have been conducted in rats and mice, with

mentions of studies in dogs.[2]

In Vivo Efficacy in Rodent Models
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Animal Model
Administration
Route

Dose Effect Source

Rat Oral 1 mg/kg

81% inhibition of

urine output.

Near-full

inhibition for 2

hours, returning

to normal levels

5 hours post-

dose.

Mouse Intravesical Not specified

Decreased

baseline

pressure and

contractile

activity in the

bladder; reduced

kidney output by

~55% through

decreased urine

production and

increased

reabsorption.

Experimental Protocols
Detailed experimental protocols for the preclinical studies of Fedovapagon are not publicly

available. The following represents a standard methodology for a water-loaded rat diuresis

study, a common model for evaluating V2 receptor agonists.

Representative Protocol: Water-Loaded Rat Diuresis
Model

Animal Model: Male Sprague-Dawley rats, weighing 200-250g.
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Acclimatization: Animals are housed for at least one week prior to the experiment with free

access to food and water.

Fasting: Animals are fasted overnight before the experiment, with water provided ad libitum.

Hydration: On the day of the experiment, animals are orally hydrated with warm saline (0.9%

NaCl) or water at a volume of 25-40 mL/kg.

Drug Administration: Fedovapagon, formulated in an appropriate vehicle (e.g., DMSO,

PEG300, Tween-80, and saline), is administered orally at the desired doses (e.g., 0.1, 0.3, 1,

3 mg/kg). A vehicle control group receives the formulation without the active compound.

Urine Collection: Animals are placed in individual metabolism cages. Urine is collected at

specified intervals (e.g., every hour for 6-8 hours).

Measurements: The volume of urine for each collection period is recorded. Urine osmolality

and electrolyte concentrations (sodium, potassium) may also be measured.

Data Analysis: The cumulative urine output over time is calculated for each treatment group

and compared to the vehicle control group. The percentage inhibition of diuresis is

determined.

Experimental Workflow
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Caption: General workflow for a preclinical diuresis study.
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Pharmacokinetics and Safety
No quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or oral

bioavailability) for Fedovapagon in any preclinical species are available in the public literature.

Similarly, there is no publicly available information on the safety pharmacology or toxicology

profile of Fedovapagon in animal models. For a drug to advance to clinical trials, as

Fedovapagon has, these studies would have been conducted to assess effects on the

cardiovascular, respiratory, and central nervous systems, as well as to determine potential

target organ toxicities.

Conclusion
Fedovapagon is a selective V2 receptor agonist that has demonstrated the expected

antidiuretic effects in preclinical animal models, consistent with its mechanism of action. The

available data in rats and mice confirm its activity in reducing urine output. However, a

comprehensive preclinical data package, which would include detailed pharmacokinetics, dose-

ranging efficacy studies in multiple species, and a full safety and toxicology assessment, is not

publicly accessible. The discontinuation of its clinical development may be a contributing factor

to the limited availability of this information. This guide provides a summary of the known

preclinical findings and offers a framework for the types of studies typically conducted for a

compound of this class.
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[https://www.benchchem.com/product/b1672327#preclinical-studies-of-fedovapagon-in-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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